Thiane-2-carbonitrile

Übersicht

Beschreibung

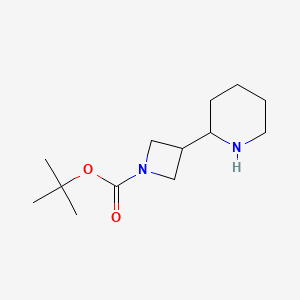

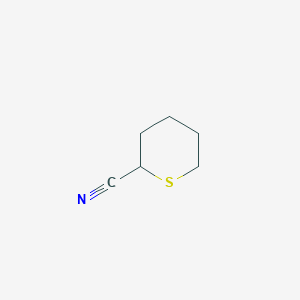

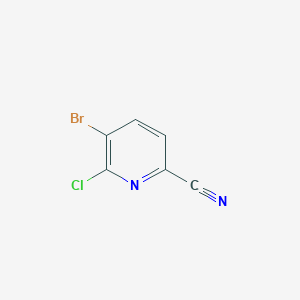

Thiane-2-carbonitrile is a heterocyclic compound that contains a thiophene ring and a nitrile group. Its IUPAC name is tetrahydro-2H-thiopyran-2-carbonitrile . The molecular weight of this compound is 127.21 .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . Another method involves multi-step reactions with ammonia, methanol, and polyphosphoric acid trimethylsilyl ester .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring and a nitrile group. The InChI code for this compound is 1S/C6H9NS/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface . This improves the interphase stability of the electrode/electrolyte .Physical And Chemical Properties Analysis

This compound has a melting point of 29-30 degrees Celsius . It is a liquid at room temperature . The physical and chemical properties of this compound are influenced by its molecular structure, which includes a thiophene ring and a nitrile group.Wissenschaftliche Forschungsanwendungen

Green Synthesis Protocols

Thiane-2-carbonitrile derivatives have been utilized in green chemistry for synthesizing various compounds. For example, a one-pot green synthesis method for benzo[b][1,4]thiazine-4-carbonitrile was developed using microwave irradiation and an iron-based catalyst. This method is notable for its environmental friendliness, short reaction time, and tolerance to a wide range of functional groups (Balwe, Shinde, & Jeong, 2016).

Quantum Chemical Calculations

This compound derivatives have been subject to quantum chemical calculations to understand their molecular structure and properties. A study on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile involved both experimental and quantum chemical analysis, providing insights into the molecular characteristics of such compounds (Oturak et al., 2017).

Organocatalysis in Synthesis

Organocatalysis involving this compound derivatives has been researched for synthesizing specific compounds. An example is the synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, achieved through a Michael addition-cyclization reaction (Ding & Zhao, 2010).

Potential Anti-Tubercular Agents

Research into this compound derivatives has included exploring their potential as anti-tubercular agents. A study on 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile demonstrated promising results against Mycobacterium tuberculosis, with molecular docking simulations suggesting higher binding affinities compared to standard drugs (Obu et al., 2021).

Antifungal Applications

This compound derivatives have also been evaluated for their antifungal properties. One study screened a series of 2-Aminothiophene derivatives for their in vitro antifungal activities, guiding the development of new therapeutic alternatives for fungal infections (Scotti et al., 2012).

Wirkmechanismus

Target of Action

Thiane-2-carbonitrile, also known as 2-Cyanothiophene , is a compound that has been used in various applications, particularly in the field of lithium-ion batteries . The primary target of this compound is the electrode interface of these batteries .

Mode of Action

This compound interacts with its target by forming a polythiophene protective film on the electrode surface . This film is formed through the oxidation of this compound before the electrolyte . This interaction improves the interphase stability of the electrode/electrolyte .

Biochemical Pathways

The formation of the polythiophene protective film can prevent the decomposition of solvents and salts in an electrolyte .

Pharmacokinetics

Its impact on the bioavailability of the electrolyte in lithium-ion batteries is significant . The protective film formed by this compound improves the stability of the electrode/electrolyte interface, which could potentially enhance the overall performance of the battery .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of the electrode/electrolyte interface stability in lithium-ion batteries . This results in improved cycle performance of the batteries . For instance, a Li|1.0 M LiPF6-EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% this compound showed a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of lithium-ion batteries can be affected by temperature, humidity, and other conditions . .

Safety and Hazards

Thiane-2-carbonitrile is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

thiane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBIQKKIDXWWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40772234 | |

| Record name | Thiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146428-12-8 | |

| Record name | Thiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)

![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)